molecular formula C20H22N4O3 B12677833 Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate CAS No. 94249-02-2

Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate

Cat. No.: B12677833
CAS No.: 94249-02-2
M. Wt: 366.4 g/mol
InChI Key: NWIMPHFBTOXJHN-UHFFFAOYSA-N
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Description

Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their ability to impart vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The specific reaction conditions, such as temperature, pH, and solvents, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The final product is typically purified through crystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated compounds, while reduction can produce amines or other reduced species.

Scientific Research Applications

Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is employed in staining techniques for microscopy, allowing researchers to visualize cellular structures.

    Industry: The compound is used in the production of dyes and pigments, providing vibrant colors for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The azo groups in the compound can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes, such as enzyme activity or gene expression, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate can be compared with other azo compounds, such as:

    Methyl orange: A commonly used pH indicator with a similar azo structure.

    Sudan III: A dye used for staining lipids in biological samples.

    Disperse Orange 1: A dye used in the textile industry.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other azo compounds.

Properties

CAS No.

94249-02-2

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 2-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-3-oxobutanoate

InChI

InChI=1S/C20H22N4O3/c1-5-27-20(26)19(15(4)25)24-23-18-11-10-16(12-14(18)3)21-22-17-9-7-6-8-13(17)2/h6-12,19H,5H2,1-4H3

InChI Key

NWIMPHFBTOXJHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)N=NC1=C(C=C(C=C1)N=NC2=CC=CC=C2C)C

Origin of Product

United States

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